异己基三苯基溴化鏻

描述

Synthesis Analysis

The synthesis of bromotriphenylphosphonium tribromide, a compound similar to isohexyltriphenylphosphonium bromide, is described in the papers. It is prepared by reacting triphenylphosphine with bromine in dichloromethane, resulting in light-brown crystals upon recrystallization from the same solvent . This method suggests that the synthesis of isohexyltriphenylphosphonium bromide might involve a similar bromination reaction of a triphenylphosphine derivative with an isohexyl group attached.

Molecular Structure Analysis

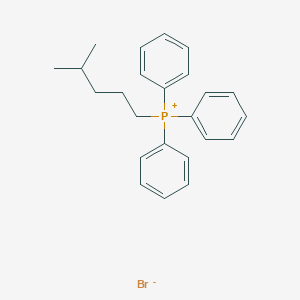

The molecular structure of bromotriphenylphosphonium tribromide has been determined to be monoclinic with discrete monomeric (C6H5)3PBr+ and Br3- ions. The cations exhibit a slightly irregular tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the molecular structure of isohexyltriphenylphosphonium bromide, which would likely have a similar phosphorus-centered geometry.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of isohexyltriphenylphosphonium bromide. However, one of the papers discusses the reactivity of a bis(triphenylphosphonio)isophosphindolylium cation, which reacts with HBF4 to yield a bicyclic trisphosphonium salt . This indicates that phosphonium salts can participate in various chemical reactions, often involving their use as intermediates or catalysts in organic synthesis.

Physical and Chemical Properties Analysis

The volumetric properties of trihexyltetradecylphosphonium bromide, another phosphonium salt, have been studied. Measurements of densities, expansion coefficients, excess molar volumes, and partial molar volumes were conducted, showing negative deviations from ideal behavior . These properties are crucial for understanding the behavior of phosphonium bromides in solution and could be relevant to isohexyltriphenylphosphonium bromide as well.

科学研究应用

抗肿瘤特性

异己基三苯基溴化鏻已在与抗肿瘤化合物相关的研究中得到确认,特别是在长春花碱类生物碱的背景下。这表明其在开发新型抗肿瘤药物中的潜在用途 (Mangeney 等人,1979)。

催化和溶剂特性

它已被研究用作迈克尔反应中的双功能促进剂(溶剂和催化剂),表明其在环境友好条件下促进化学反应中的作用 (Bahrami 等人,2021)。

对生物系统的影响

异己基三苯基溴化鏻已显示出对寄生虫血吸虫的胆碱能神经系统产生影响,表明其生物活性和在研究神经影响中的潜在用途 (McAllister 等人,1980)。

萃取和回收研究

该化合物已用于专注于镉 (II) 和锌 (II) 等金属的萃取和回收的研究中,证明了其在湿法冶金工艺中的效用 (Singh 等人,2017)。

缓蚀

研究表明其作为缓蚀剂的有效性,特别是对于酸性环境中的钢。这表明其在工业环境中防止金属腐蚀的潜在应用 (Wanees, 2016)。

药物合成

它已被用于合成特定的药物化合物,例如异吲哚基烷基鏻盐,这些盐已被评估其抗肿瘤特性 (Dubois 等人,1978)。

与脂质的相互作用

研究调查了它与脂质的相互作用,特别是在疏水离子液体的情况下,提供了对其在生化和药物制剂中的作用的见解 (Gonçalves da Silva, 2018)。

抗菌应用

对含有异己基三苯基溴化鏻的复合材料的研究证明了协同抗菌活性,突出了其在开发抗菌溶液中的潜在用途 (Cai 等人,2011)。

安全和危害

作用机制

Target of Action

Isohexyltriphenylphosphonium Bromide is a quaternary ammonium salt that is widely used in organic synthesis . The primary targets of this compound are the reactions it catalyzes, including asymmetric synthesis, organic oxidation reactions, and organic phosphination reactions .

Mode of Action

As a quaternary ammonium salt, Isohexyltriphenylphosphonium Bromide acts as a catalyst in various organic reactions . It interacts with the reactants to lower the activation energy of the reaction, thereby accelerating the reaction rate. The exact mode of action can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

The biochemical pathways affected by Isohexyltriphenylphosphonium Bromide are those involved in the organic reactions it catalyzes. These can include pathways involved in the synthesis of new organic compounds, the oxidation of organic compounds, or the introduction of phosphorus into organic compounds .

Pharmacokinetics

Its solubility in polar solvents like ethanol, dimethylformamide, and dichloromethane suggests it may have good bioavailability in environments where these solvents are present.

Result of Action

The result of Isohexyltriphenylphosphonium Bromide’s action is the acceleration of the organic reactions it catalyzes. This can lead to more efficient synthesis of new organic compounds, more effective oxidation of existing compounds, or the successful introduction of phosphorus into organic compounds .

属性

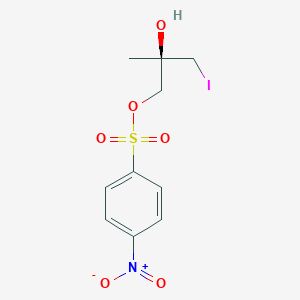

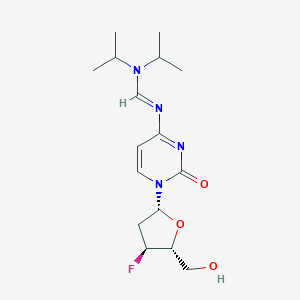

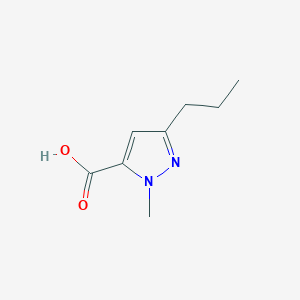

IUPAC Name |

4-methylpentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQDUYONNRCAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448628 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isohexyltriphenylphosphonium Bromide | |

CAS RN |

70240-41-4 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)